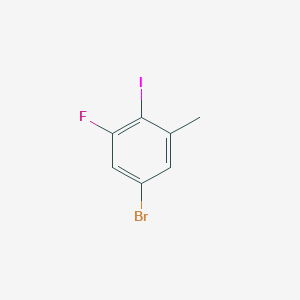

5-Bromo-1-fluoro-2-iodo-3-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1-fluoro-2-iodo-3-methylbenzene is a benzene derivative with the CAS number 1000576-60-2 . It is a compound that contains bromine, fluorine, iodine, and a methyl group attached to a benzene ring.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine, fluorine, iodine, and a methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 314.92 . .Applications De Recherche Scientifique

Vibrational Spectra and Ionization Energies

The study of vibrational spectra of halogenated benzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, through mass-analyzed threshold ionization (MATI) spectrometry, provides insights into their electronic states and ionization energies. This research facilitates a deeper understanding of the electronic properties and reactivity of such compounds, which could be crucial in designing new materials and chemicals (Kwon, Kim, & Kim, 2002).

Synthesis of Valuable Precursors

1,2-Dibromobenzenes serve as critical intermediates in various organic transformations, particularly in reactions involving the formation of benzynes. Efficient methods for synthesizing these derivatives through regioselective bromination and halogen/metal permutations have been developed, showcasing the compound's role in advancing synthetic organic chemistry (Diemer, Leroux, & Colobert, 2011).

Novel Radioligand for Brain Imaging

Research on developing novel PET radioligands for imaging brain metabotropic glutamate 5 receptors (mGluR5) underscores the utility of halogenated benzene derivatives in neuroscience. The synthesis of such compounds provides tools for studying neurological disorders and potential pathways for therapeutic intervention (Siméon et al., 2012).

Macrocyclic Compound Synthesis

The synthesis of novel fluoro cryptands and crown ethers from halogenated benzene derivatives illustrates their application in creating complex molecules that can bind metal ions. These compounds have potential applications in the development of new sensors, catalysts, and separation technologies (Plenio & Diodone, 1996).

Polymer Chemistry

Halogenated benzenes play a crucial role in the synthesis of hyperbranched polymers, which have applications in various fields such as materials science, drug delivery, and coating technologies. The ability to modify phenolic groups in these polymers opens avenues for creating functional materials with tailored properties (Uhrich, Hawker, Fréchet, & Turner, 1992).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-1-fluoro-2-iodo-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDXLDBULRQIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2742293.png)

![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)

![3-{4-oxo-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B2742298.png)

![1-[4-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2742300.png)

![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE](/img/structure/B2742302.png)

![1,3,6-trimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742306.png)

![(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2742312.png)

![2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2742316.png)